(2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid - 1260617-10-4

(2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid

Catalog Number: EVT-1449440
CAS Number: 1260617-10-4
Molecular Formula: C16H18N2O10
Molecular Weight: 398.324
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clavulanic Acid Dimer Impurity, also known as Related Substance G, is an undesirable byproduct formed during the production of Potassium Clavulanate, a pharmaceutical ingredient often used in conjunction with antibiotics like Amoxicillin. [, ] This impurity originates during the fermentation process of Clavulanic Acid, with its concentration increasing alongside fermentation duration. []

Synthesis Analysis

Clavulanic Acid Dimer Impurity is synthesized during the fermentation process of Clavulanic Acid by Streptomyces clavuligerus. [, ] Its formation is influenced by various factors, most notably temperature. Fermentation at higher temperatures (26-28°C) leads to increased impurity levels compared to lower temperatures (24°C). []

Precursors and Catalysts:

Research has identified L-Tyrosine and Succinic Acid as precursors for the biosynthesis of Clavulanic Acid Dimer Impurity within the fermentation broth. [] The reaction is believed to be enzyme-catalyzed, specifically by an extracellular enzyme found in the fermentation supernatant. []

Identification Through Analytical Techniques:

High Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) has been used to identify and confirm the presence of Clavulanic Acid Dimer Impurity in Potassium Clavulanate final products. [, ]

Formation Reaction:

The reaction involves the condensation of L-Tyrosine and Succinic Acid, potentially through multiple steps, leading to the formation of the dimer. [] The exact mechanism and intermediates involved remain to be elucidated.

Solubility and Separation:

The impurity's presence in the fermentation broth and its persistence through standard purification steps suggest a certain degree of solubility in aqueous environments. [] Its removal necessitates specific techniques, highlighting differences in its physical properties compared to Clavulanic Acid and Potassium Clavulanate.

Applications

Detecting and quantifying Clavulanic Acid Dimer Impurity is crucial for ensuring the quality and safety of Potassium Clavulanate used in pharmaceutical formulations. [, ]

Optimization of Fermentation Processes:

Understanding the factors influencing the formation of Clavulanic Acid Dimer Impurity can contribute to optimizing fermentation processes for Clavulanic Acid production. [] This includes manipulating parameters like temperature, media composition, and strain selection to minimize impurity levels and enhance product yield.

Clavulanic Acid

  • Compound Description: Clavulanic acid is a potent β-lactamase inhibitor, effectively combating infections caused by bacteria producing β-lactamases. It achieves this by irreversibly binding to the active site of these enzymes, preventing them from breaking down β-lactam antibiotics like amoxicillin [, ].
  • Relevance: Clavulanic Acid Dimer Impurity is formed through the dimerization of two clavulanic acid molecules. This dimerization is likely to occur through reactions involving reactive functional groups present in clavulanic acid, such as its carboxyl or hydroxyl groups [, ].

Potassium Clavulanate

  • Compound Description: Potassium clavulanate, the potassium salt of clavulanic acid, is a commonly used form of clavulanic acid in pharmaceutical formulations []. Like clavulanic acid, it also exhibits β-lactamase inhibitory activity [, ] and is frequently combined with antibiotics like amoxicillin to enhance their efficacy against resistant bacteria.
  • Relevance: Potassium clavulanate is structurally related to the Clavulanic Acid Dimer Impurity as it also contains the core structure of clavulanic acid. The dimer impurity and potassium clavulanate share this common structural motif, differing only in the bonding arrangement that leads to the dimerization in the impurity [, ].

N2-(2-Carboxyethyl)arginine

  • Compound Description: N2-(2-Carboxyethyl)arginine is a non-proteinogenic β-amino acid that serves as a key precursor in the biosynthesis of clavulanic acid []. It is produced in the first committed step of clavulanic acid biosynthesis by the enzyme N2-(2-Carboxyethyl)arginine synthase [].
  • Relevance: Although not directly derived from clavulanic acid, N2-(2-Carboxyethyl)arginine is structurally related as it provides the backbone for the bicyclic β-lactam ring system present in clavulanic acid and subsequently in Clavulanic Acid Dimer Impurity [].

Succinyl L-Tyrosine

  • Compound Description: Succinyl L-tyrosine is a by-product generated during the fermentation process used to produce clavulanic acid []. This impurity is often present in significant quantities even after purification procedures.
  • Relevance: While structurally distinct from Clavulanic Acid Dimer Impurity, succinyl L-tyrosine is related through its co-occurrence during clavulanic acid production []. Both are considered impurities that need to be controlled and minimized during the manufacturing process of potassium clavulanate.

Related Substance G

  • Compound Description: Related substance G is another impurity identified during the production of potassium clavulanate []. Like succinyl L-tyrosine, it forms during the fermentation process and its levels increase with fermentation time []. Research suggests that L-tyrosine and succinic acid are precursors for its biosynthesis.
  • Relevance: Although its precise structure hasn't been explicitly provided, the fact that related substance G is synthesized during fermentation from similar precursors as clavulanic acid [] suggests a possible structural relationship to Clavulanic Acid Dimer Impurity. Both impurities highlight the complexity of the fermentation process and the potential for side reactions leading to structurally related contaminants.

Anhydro-simvastatin

  • Compound Description: Anhydro-simvastatin is a known impurity found in simvastatin, a hypolipidemic drug []. It is structurally related to simvastatin and often detected as an impurity in both the fermentation broth and the final simvastatin product.
  • Relevance: Although not directly related to Clavulanic Acid Dimer Impurity, anhydro-simvastatin, similar to related substance G, is a relevant comparison as an impurity encountered in a different fermentation-based pharmaceutical production process []. This highlights the common challenges of impurity control in fermentation, even across different classes of pharmaceuticals.

Simvastatin Dimer

  • Compound Description: Simvastatin dimer is another impurity commonly found in simvastatin production []. It is formed by the dimerization of two simvastatin molecules.
  • Relevance: Although chemically different, simvastatin dimer is conceptually analogous to Clavulanic Acid Dimer Impurity as both are formed by the dimerization of their respective parent compounds []. This similarity underscores a shared principle in impurity formation, where undesired dimerization can occur during pharmaceutical manufacturing.

Properties

CAS Number

1260617-10-4

Product Name

(2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid

IUPAC Name

(2R,4R,5Z)-2-(carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid

Molecular Formula

C16H18N2O10

Molecular Weight

398.324

InChI

InChI=1S/C16H18N2O10/c19-3-1-7-13(17-9(21)5-10(17)27-7)15(24)18-11(6-12(22)23)28-8(2-4-20)14(18)16(25)26/h1-2,10-11,13-14,19-20H,3-6H2,(H,22,23)(H,25,26)/b7-1-,8-2-/t10-,11-,13-,14-/m1/s1

InChI Key

WDFKSRMFLRKPLO-BJBUEPEESA-N

SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)N3C(OC(=CCO)C3C(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.